tert-Butyl 4-bromo-2-methoxybenzoate
Overview
Description
tert-Butyl 4-bromo-2-methoxybenzoate: is an organic compound with the molecular formula C12H15BrO3 and a molecular weight of 287.15 g/mol . This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a methoxy group attached to a benzene ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 4-bromo-2-methoxybenzoate can be synthesized through the esterification of 4-bromo-2-methoxybenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction typically involves refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours until the desired product is formed.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl 4-bromo-2-methoxybenzoate can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted products.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Scientific Research Applications
Chemistry: tert-Butyl 4-bromo-2-methoxybenzoate is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals .
Biology and Medicine: In medicinal chemistry, this compound is utilized in the synthesis of potential drug candidates. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties .
Industry: In the chemical industry, this compound is employed in the production of polymers, resins, and coatings. It can also be used as a precursor in the manufacture of dyes and pigments .
Mechanism of Action
The mechanism of action of tert-butyl 4-bromo-2-methoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, its derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
- tert-Butyl 4-bromo-3-methoxybenzoate
- tert-Butyl 4-bromo-2-hydroxybenzoate
- tert-Butyl 4-bromo-2-ethoxybenzoate
Comparison: tert-Butyl 4-bromo-2-methoxybenzoate is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring, which imparts distinct reactivity and properties. Compared to its analogs, it may exhibit different reactivity patterns in substitution and oxidation reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 4-bromo-2-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-12(2,3)16-11(14)9-6-5-8(13)7-10(9)15-4/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPCKPGPIFGDTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30855803 | |
Record name | tert-Butyl 4-bromo-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30855803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260897-35-5 | |
Record name | tert-Butyl 4-bromo-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30855803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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